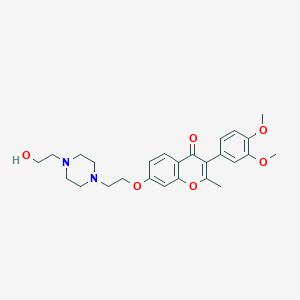![molecular formula C29H28FNO5 B263966 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263966.png)
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves its binding to specific target molecules, such as enzymes or receptors, and inhibiting their activity. It achieves this by forming strong interactions with the target molecules, either through hydrogen bonding, van der Waals forces, or hydrophobic interactions. This leads to a conformational change in the target molecule, which disrupts its function and ultimately leads to the desired biological effect.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis. It has also been shown to inhibit the activity of proteases, such as cathepsin B and L, which are involved in tumor invasion and metastasis. Moreover, it has been found to possess antiviral activity against hepatitis C virus and dengue virus, and anti-inflammatory activity through the inhibition of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying their function and regulation. Moreover, its anticancer, anti-inflammatory, and antiviral properties make it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its specific target molecules. This could lead to the development of more potent and selective inhibitors for these targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Finally, future studies could focus on improving the solubility and bioavailability of this compound, which would increase its utility in experimental settings and facilitate its development as a therapeutic agent.
Synthesemethoden
The synthesis method of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-fluorobenzaldehyde, 3-methoxypropionaldehyde, 4-hydroxybenzophenone, and 3-methylbenzyl bromide in the presence of a base and a solvent. The reaction proceeds through a series of steps, including aldol condensation, Knoevenagel condensation, and cyclization, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C29H28FNO5 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H28FNO5/c1-19-7-5-8-20(17-19)18-36-22-13-11-21(12-14-22)27(32)25-26(23-9-3-4-10-24(23)30)31(15-6-16-35-2)29(34)28(25)33/h3-5,7-14,17,26,32H,6,15-16,18H2,1-2H3/b27-25+ |
InChI-Schlüssel |
HLJSZJYMNKWNAU-IMVLJIQESA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)/O |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)
![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![N-(3-chlorophenyl)-2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263908.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)
![7-Fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263928.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![allyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B263949.png)